molecular formula C16H17FN6S B6442512 5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640966-29-4

5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442512
CAS No.: 2640966-29-4
M. Wt: 344.4 g/mol
InChI Key: ALPMVLPZXAOYFI-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with fluorine (at position 5), methyl groups (positions 2 and 4), and a piperazine-linked thieno[2,3-d]pyrimidine moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related thienopyrimidine derivatives .

Properties

IUPAC Name

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6S/c1-10-13(17)15(21-11(2)20-10)23-6-4-22(5-7-23)14-12-3-8-24-16(12)19-9-18-14/h3,8-9H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPMVLPZXAOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=C4C=CSC4=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives are a versatile class of molecules with diverse biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Target/Activity Key Differences
Target Compound 5-Fluoro, 2,4-dimethyl, thienopyrimidine-piperazine Not explicitly stated (inferred: GPCRs/kinases) Unique fluorine and methyl groups may enhance metabolic stability or binding affinity .
Furan-2-yl[4-(2,7,7-trimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (24) Furanoyl, tetrahydrobenzo ring GPR55 antagonist The tetrahydrobenzo ring and furanoyl group may improve lipophilicity and receptor engagement compared to the target compound’s simpler substituents .
5-(4-Chlorophenyl)-4-{4-[(E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine 4-Chlorophenyl, propenyl-piperazine Not specified The propenyl group introduces conformational flexibility, potentially altering binding kinetics .
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (7a) 4-Fluorophenyl, chlorophenoxy-ethanone Not specified The ethanone linker and chlorophenoxy group may influence solubility and target selectivity .
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives (e.g., anti-plasmodial compounds) Substituted phenol, piperazine-methyl Anti-plasmodial (P. falciparum) Phenol derivatives exhibit enhanced hydrogen-bonding capacity, critical for anti-malarial activity .

Physicochemical Properties

  • Solubility : Piperazine and pyrimidine moieties generally confer moderate aqueous solubility, but morpholine derivatives (e.g., 23) may exhibit enhanced solubility due to polar oxygen atoms .

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